molecular formula C10H8N2O3 B185881 1-(7-Nitro-1H-indol-3-YL)ethanone CAS No. 165669-21-6

1-(7-Nitro-1H-indol-3-YL)ethanone

Cat. No. B185881
Key on ui cas rn: 165669-21-6
M. Wt: 204.18 g/mol
InChI Key: NDXMZEQFBKFBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834049B2

Procedure details

11 ml (11 mmol) of a hexane solution containing 1.0 M dimethylaluminum chloride was added to a dichloromethane solution (50 ml) containing 1.2 g (7.5 mmol) of 7-nitro-1H-indole at 0° C. in nitrogen atmosphere. Then, 2.1 ml (29.5 mmol) of acetyl chloride was added thereto at 0° C., followed by stirring at room temperature for 4 hours. An aqueous saturated ammonium chloride was added to the reaction system and the resulting precipitates were collected by filtration. These precipitates were washed sufficiently with hot ethanol. The washing solution was combined with the filtrate and the combined solution was concentrated. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography, to give 3-acetyl-7-nitro-1H-indole. The product was dissolved in 100 ml of methanol and hydrogenated at normal temperature under normal pressure in the presence of palladium-carbon. After filtering off the catalyst, the filtrate was concentrated to dryness, to give 790 mg of the title compound.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCCC.[Cl-].C[Al+]C.[N+:11]([C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[NH:21][CH:20]=[CH:19]2)([O-:13])=[O:12].[C:23](Cl)(=[O:25])[CH3:24].[Cl-].[NH4+]>ClCCl>[C:23]([C:19]1[C:18]2[C:22](=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=[CH:16][CH:17]=2)[NH:21][CH:20]=1)(=[O:25])[CH3:24] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[Al+]C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CNC12
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
These precipitates were washed sufficiently with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined solution was concentrated
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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